molecular formula C14H12N2O4 B2551385 3-Nitro-4-(p-tolylamino)benzoic acid CAS No. 148304-21-6

3-Nitro-4-(p-tolylamino)benzoic acid

Cat. No.: B2551385
CAS No.: 148304-21-6
M. Wt: 272.26
InChI Key: FHXZADBHAALLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-4-(p-tolylamino)benzoic acid is a useful research compound. Its molecular formula is C14H12N2O4 and its molecular weight is 272.26. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystallography

Research has focused on the synthesis and structural characterization of compounds related to 3-Nitro-4-(4-toluidino)benzoic acid. For instance, studies on the synthesis of 2-nitro-4-methylsulfonyl benzoic acid through nitration and oxygenation processes highlight the efficiency and economic benefits of certain synthetic routes (Peng Jia-bin, 2010). Additionally, the preparation and structural examination of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives underscore the impact of electron-donating and withdrawing substituents on luminescent properties (S. Sivakumar, M. Reddy, A. Cowley, K. Vasudevan, 2010).

Catalysis and Oxidation

Research into catalytic applications has revealed that nitro-substituted compounds can selectively catalyze aromatic oxidation. The mu-nitrido diiron phthalocyanines with electron-withdrawing substituents, for example, demonstrate high selectivity and efficiency in the oxidation of alkyl aromatic compounds to benzoic acid, highlighting the role of electron-withdrawing groups in catalytic performance (Umit Işci, P. Afanasiev, J. Millet, E. V. Kudrik, V. Ahsen, A. Sorokin, 2009).

Photoluminescence and Solid-State Properties

The influence of substituents on the photophysical properties of compounds has been a key area of study. For instance, the research on europium and terbium complexes with thiophenyl-derivatized nitrobenzoato antennas demonstrates the impact of substituents on luminescence efficiency and the potential for these compounds in light-emitting applications (Subha Viswanathan, A. Bettencourt-Dias, 2006).

Environmental Applications

Investigations into the environmental implications and applications of nitro-substituted benzoic acids have shown their potential in catalytic reduction processes. For instance, Ag-NPs embedded in Zn-MOFs (Metal-Organic Frameworks) synthesized using substituted benzoic acids have shown efficient catalytic reduction of nitrophenols, a common pollutant in industrial waste (Xue-Qian Wu, Dan-Dan Huang, Zhi-Hang Zhou, W. Dong, Ya‐Pan Wu, Jun Zhao, Dong‐sheng Li, Qichun Zhang, X. Bu, 2017).

Safety and Hazards

3-Nitro-4-(4-toluidino)benzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin and eye irritation. Prolonged exposure can cause damage to organs such as the respiratory system .

Properties

IUPAC Name

4-(4-methylanilino)-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-9-2-5-11(6-3-9)15-12-7-4-10(14(17)18)8-13(12)16(19)20/h2-8,15H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXZADBHAALLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679476
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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